REACTION_CXSMILES
|
O1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[CH2:17][OH:18])=[CH:7][CH2:6]2)[O:4]CC1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:8]12([CH2:9][CH2:10][C:5](=[O:4])[CH2:6][CH2:7]1)[C:11]1[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH2:17][O:18]2
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT, 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by removal of solvent in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |